

analytical techniques for characterizing bromonitromethane reactions

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Compound of Interest

Compound Name: Bromonitromethane

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Application Note: Characterizing Bromonitromethane Reactions

Introduction

Bromonitromethane (CH_2BrNO_2) is a versatile and reactive synthetic intermediate used in the formation of a variety of organic compounds, including nitroheterocycles and α -functionalized terminal nitroalkanes.[1] Its reactivity stems from the presence of both a good leaving group (bromide) and an electron-withdrawing nitro group, making it susceptible to nucleophilic attack at multiple sites.[2] Pathways in reactions of **bromonitromethane** with a variety of nucleophiles have been investigated.[2] A thorough understanding and characterization of its reactions are crucial for process optimization, impurity profiling, and ensuring the synthesis of the desired products in drug development and chemical research.

This document provides detailed protocols for the analytical characterization of **bromonitromethane** reactions using modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling Precautions

Bromonitromethane is a strong oxidizing agent and a lachrymator that requires careful handling in a well-ventilated fume hood.[3][4]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[\[3\]](#)[\[5\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[5\]](#)[\[6\]](#) Prevent inhalation of vapors or dust.[\[5\]](#)[\[7\]](#) Keep away from heat, sparks, open flames, and combustible materials.[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, under an inert gas like nitrogen if possible.[\[5\]](#)[\[6\]](#) Store away from incompatible materials such as strong bases, strong reducing agents, and finely powdered metals.[\[3\]](#)
- Spills: In case of a spill, contain and absorb with dry sand, earth, or other inert material. Do not use combustible materials like sawdust.[\[7\]](#)
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[\[3\]](#)[\[5\]](#)[\[7\]](#) If on skin, wash off with soap and plenty of water.[\[3\]](#)[\[5\]](#) If inhaled, move the person to fresh air.[\[3\]](#)[\[5\]](#) Seek medical attention if irritation persists or symptoms occur.[\[3\]](#)

Analytical Techniques and Protocols

The choice of analytical technique depends on the specific reaction, the properties of the reactants and products (e.g., volatility, polarity, thermal stability), and the information required (e.g., structural elucidation, quantitative analysis, reaction kinetics).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for monitoring reaction progress, identifying intermediates, and elucidating the structure of final products.[\[9\]](#)[\[10\]](#) It provides detailed information about the chemical environment of nuclei such as ^1H and ^{13}C .

Experimental Protocol: ^1H NMR for Reaction Monitoring

- Sample Preparation: At designated time points, carefully withdraw an aliquot (approx. 0.1-0.5 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a neutralizing agent).

- **Dilution:** Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in an NMR tube. The choice of solvent should ensure all components of interest are soluble.^[10]
- **Internal Standard:** Add a small amount of an internal standard with a known concentration and a simple spectrum that does not overlap with reactant or product signals (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans for good signal-to-noise.
- **Data Analysis:** Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the starting material (**bromonitromethane**, typically a singlet for the CH_2 protons) and the product(s). The relative integrals allow for the quantification of the conversion of starting material to product over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS for Product Identification

- **Sample Preparation:** Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary.
- **Extraction:** Dilute the aliquot with a volatile organic solvent (e.g., dichloromethane or diethyl ether) and perform a liquid-liquid extraction if the reaction was conducted in a non-volatile solvent. Dry the organic layer with an anhydrous drying agent (e.g., Na_2SO_4).
- **Injection:** Inject 1 μL of the prepared sample into the GC-MS.
- **GC Conditions (Example):**

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, comparing the fragmentation pattern to spectral libraries (e.g., NIST) to identify reactants, products, and byproducts.^[11] The mass spectrum for **bromonitromethane** is well-documented.^[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is suited for analyzing non-volatile, thermally labile, or high molecular weight compounds.^[12] It separates components based on their partitioning between a mobile phase and a stationary phase.^{[13][14]}

Experimental Protocol: HPLC for Quantitative Analysis

- Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench and dilute with the mobile phase to a concentration within the calibrated range of the detector.
- HPLC Conditions (Example for Reversed-Phase):
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV-Vis detector set to a wavelength where the analyte(s) of interest absorb, or a Mass Spectrometer (LC-MS).
- Calibration: Prepare a series of standard solutions of the starting material and purified product at known concentrations. Inject these standards to create a calibration curve (peak area vs. concentration).
- Data Analysis: Inject the reaction sample. Identify and integrate the peaks corresponding to the starting material and product. Use the calibration curve to determine their concentrations in the sample. For stereoselective reactions, chiral HPLC can be used to determine the enantiomeric excess.^[8]

Quantitative Data Summary

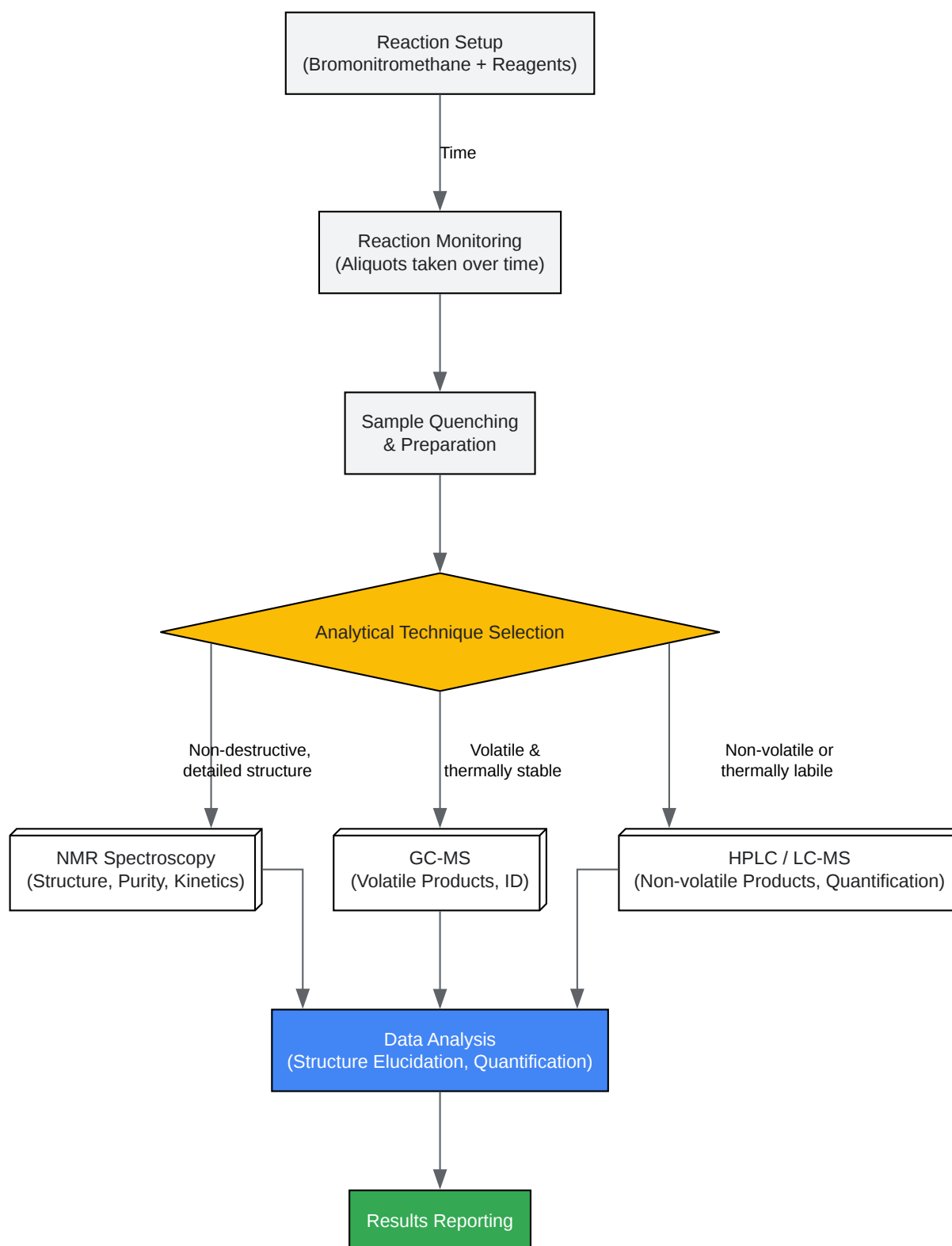
Proper characterization involves quantifying the reaction components. The following table provides an example of how to structure analytical data for a hypothetical reaction of **bromonitromethane** with a nucleophile.

Analyte	Analytical Technique	Key Parameter	Observed Value	Notes
Bromonitromethane	^1H NMR (400 MHz, CDCl_3)	Chemical Shift (δ)	5.5 ppm (singlet, 2H)	Signal for CH_2 protons.
Bromonitromethane	GC-MS	Retention Time	4.2 min	Under conditions specified in the protocol.
Bromonitromethane	GC-MS	Key m/z fragments	141/139 (M^+), 93/91, 46	Isotopic pattern for Bromine is visible.
Product A	^1H NMR (400 MHz, CDCl_3)	Chemical Shift (δ)	4.8 ppm (triplet, 1H)	Example: CH proton adjacent to a new group.
Product A	HPLC (C18)	Retention Time	8.5 min	Under conditions specified in the protocol.
Product A	LC-MS (ESI+)	m/z	210.1 $[\text{M}+\text{H}]^+$	Example: For a product with MW of 209.1.
Reaction Conversion	^1H NMR	% Conversion	85%	Calculated from relative integrals after 2h.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a **bromonitromethane** reaction.

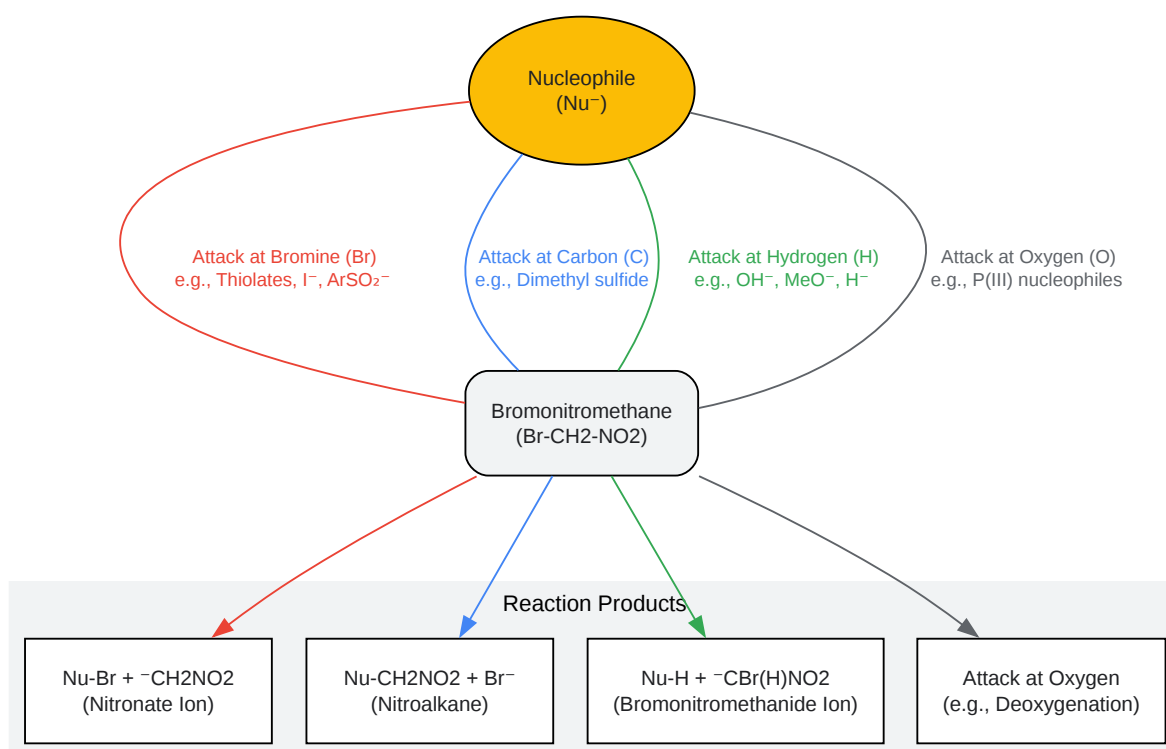


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Caption: General workflow for characterizing **bromonitromethane** reactions.

Reaction Pathways of Bromonitromethane

Bromonitromethane can react with nucleophiles at different electrophilic centers, leading to a variety of products.[2] The specific pathway depends on the nature of the nucleophile.



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Caption: Nucleophilic attack pathways on **bromonitromethane**. [2]

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